molecular formula C9H15NO2 B15260406 (Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine

(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine

Cat. No.: B15260406
M. Wt: 169.22 g/mol
InChI Key: AJTKKVUSSHJQDK-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine is a chemical compound with the CAS Registry Number 1019530-58-5 . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol . The structure of the compound features a furan-2-ylmethyl group linked to a 1-methoxypropan-2-ylamine moiety, as represented by the SMILES notation CC(NCC1=CC=CO1)COC . This amine is supplied for research and development purposes and is designated as "For Research Use Only." It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use. While specific biological or mechanistic data for this exact molecule is limited in public literature, its structural features are of interest in medicinal chemistry. For instance, research on analogous compounds containing a furfurylamine group, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has explored their potential as monoamine oxidase inhibitors (MAOIs) and cognitive enhancers in models of Alzheimer's disease . As such, (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine may serve as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules, particularly in neuroscience and drug discovery. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C9H15NO2/c1-8(7-11-2)10-6-9-4-3-5-12-9/h3-5,8,10H,6-7H2,1-2H3

InChI Key

AJTKKVUSSHJQDK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of furan-2-carbaldehyde with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to structurally analogous amines based on substituent variations, physicochemical properties, and biological activities.

Structural Comparison

Table 1: Structural Features of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine C9H15NO2 169.22 Furan, methoxy, secondary amine
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) C7H8N6O 192.18 Furan, tetrazole, secondary amine
1-(Furan-2-yl)-2-methylpropan-1-amine C8H13NO 139.19 Furan, branched aliphatic amine
(Furan-2-yl)methyl(prop-2-en-1-yl)amine C9H13NO 151.21 Furan, tertiary amine, alkenyl group
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine C11H19NOS 213.34 Thiophene, methoxy, secondary amine

Key Observations :

  • Heterocyclic vs. Aliphatic Substituents: Replacement of the furan ring with a thiophene (e.g., C11H19NOS) increases molecular weight and introduces sulfur, which may alter electronic properties and binding interactions .
  • Tertiary vs.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogues
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility (Predicted)
1-(Furan-2-yl)-2-methylpropan-1-amine 68–69 (at 9 Torr) 0.9625 9.66 Moderate in polar solvents
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine Not reported Not reported ~9–10 High in water and alcohols
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) Not reported Not reported ~4–5 (tetrazole) Moderate in DMSO

Key Observations :

  • pKa Trends : The pKa of 1-(Furan-2-yl)-2-methylpropan-1-amine (~9.66) aligns with typical aliphatic amines, while tetrazole-containing analogues (e.g., 8a) exhibit lower pKa values (~4–5) due to the acidic tetrazole NH group .
  • Solubility: Methoxy groups (e.g., in C9H15NO2) enhance water solubility compared to purely aliphatic or aromatic analogues .

Biological Activity

(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings, including antimicrobial properties, enzyme inhibition, and neuropharmacological effects.

(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine belongs to a class of compounds known for their diverse pharmacological profiles. The furan moiety is particularly noted for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research has demonstrated that derivatives of furan, including those similar to (Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine, exhibit significant antimicrobial properties. For instance, a study on 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea revealed effective inhibition against various pathogens such as Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1-((2-carbamoylguanidino)(furan-2-ylmethyl)ureaE. coli0.5 mg/mL
S. typhi0.3 mg/mL
Staphylococcus aureus0.4 mg/mL
Bacillus subtilisNo activity

This table highlights the broad spectrum of activity exhibited by furan derivatives, suggesting their potential utility in developing new antimicrobial agents.

Enzyme Inhibition Studies

(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine and its derivatives have also been studied for their inhibitory effects on monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. A related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), was shown to selectively inhibit MAO-B with an IC50 value of approximately 5.16 μM .

Table 2: MAO Inhibition Profile of F2MPA

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)Selectivity Ratio
F2MPA>100 μM5.16 μM>19

The selectivity of F2MPA for MAO-B over MAO-A indicates its potential as a therapeutic agent for cognitive enhancement without the risk of triggering hyperexcitability in neuronal circuits.

Neuropharmacological Effects

In vivo studies have indicated that F2MPA enhances synaptic transmission and promotes long-term potentiation (LTP) in the dentate gyrus region of the hippocampus . This suggests that compounds like (Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine may have implications for treating cognitive disorders such as Alzheimer's disease.

Case Studies

Several case studies have explored the pharmacological potentials of furan derivatives:

  • Cognitive Enhancement : A study demonstrated that intraperitoneal administration of F2MPA improved basic synaptic transmission and LTP without modifying seizure thresholds in animal models, indicating its safety and efficacy as a cognition-enhancing therapeutic .
  • Antimicrobial Efficacy : Another investigation reported the synthesis and bioactivity of furan-based compounds that showed promise against multi-drug resistant bacterial strains, emphasizing their potential role in modern medicine .

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